molecular formula C8H9O4P B2680109 2-[Hydroxy(methyl)phosphoryl]benzoic acid CAS No. 55918-57-5

2-[Hydroxy(methyl)phosphoryl]benzoic acid

Cat. No.: B2680109
CAS No.: 55918-57-5
M. Wt: 200.13
InChI Key: UDFBQKBNWNKUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Hydroxy(methyl)phosphoryl]benzoic acid ( 55918-57-5) is an organophosphorus derivative of benzoic acid with a molecular formula of C8H9O4P and a molecular weight of 200.13 g/mol . This compound features a benzoic acid scaffold substituted with a hydroxy(methyl)phosphoryl group, resulting in a unique hybrid structure that integrates aromatic carboxylic acid and phosphonic acid functionalities. This combination makes it a valuable intermediate in organic synthesis and materials science research. Researchers can utilize this compound in the development of novel ligands for metal-organic frameworks (MOFs), as a building block for functionalized polymers, or as a precursor for biologically active molecules. The presence of both phosphonyl and carboxyl groups allows for versatile coordination chemistry and multiple modes of binding. The product is offered as a research chemical and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For more detailed specifications, including purity and storage recommendations, please contact our technical support team.

Properties

IUPAC Name

2-[hydroxy(methyl)phosphoryl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O4P/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFBQKBNWNKUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C1=CC=CC=C1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility and pKa values of 2-[Hydroxy(methyl)phosphoryl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical physicochemical assessment of 2-[Hydroxy(methyl)phosphoryl]benzoic acid (CAS: 55918-57-5). It is designed for medicinal chemists and formulation scientists requiring precise data on ionization and solubility behaviors to inform lead optimization and pre-formulation strategies.

Physicochemical Profiling for Drug Discovery

Executive Identity & Structural Logic

Compound: 2-[Hydroxy(methyl)phosphoryl]benzoic acid CAS: 55918-57-5 Molecular Formula: C₈H₉O₄P Molecular Weight: 200.13 g/mol

Structural Significance: This molecule represents a dual-acid pharmacophore combining a carboxylic acid with a methylphosphinic acid moiety at the ortho position. In drug design, this specific scaffold is often utilized as a bioisostere for diphosphates or as a transition-state mimic in metalloprotease inhibitors. The ortho substitution pattern introduces critical steric and electronic effects that deviate significantly from standard benzoic acid behavior.[1][2]

pKa Analysis: Ionization Dynamics

Understanding the protonation state of this molecule is prerequisite to predicting its behavior in biological media. The molecule possesses two ionizable protons with distinct acidity profiles.[3]

Predicted Dissociation Constants

Based on structural analogues (e.g., 2-phosphonobenzoic acid, phenylphosphinic acid) and Hammett substituent constants, the ionization profile is defined as follows:

Ionization StepGroupEstimated pKaMechanistic Insight
pKa₁ (Acidic) Phosphinic Acid (-POOH)1.6 – 2.1 The phosphinic acid group is strongly acidic due to resonance stabilization of the phosphinate anion. It is more acidic than the carboxyl group and will ionize first.
pKa₂ (Weak Acid) Carboxylic Acid (-COOH)3.6 – 3.9 The ortho-phosphoryl group exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the benzoate relative to unsubstituted benzoic acid (pKa 4.2).
Ionization Pathway Visualization

The following diagram illustrates the sequential deprotonation events driven by pH.

IonizationScheme cluster_pH Dominant Species by pH SpeciesA H₂A (Neutral Zwitterion/Acid) SpeciesB HA⁻ (Phosphinate Monoanion) SpeciesA->SpeciesB pKa₁ ~1.8 (Phosphinic H+) SpeciesC A²⁻ (Dianion) SpeciesB->SpeciesC pKa₂ ~3.8 (Carboxyl H+) pH1 pH < 1.5 pH1->SpeciesA pH2 pH 2.0 - 3.5 pH2->SpeciesB pH3 pH > 4.5 pH3->SpeciesC

Figure 1: Sequential ionization pathway of 2-[Hydroxy(methyl)phosphoryl]benzoic acid showing the transition from neutral acid to dianion.

Solubility Profile & Lipophilicity

The solubility of 2-[Hydroxy(methyl)phosphoryl]benzoic acid is heavily pH-dependent due to its dual ionization centers.

Aqueous Solubility Landscape
  • Intrinsic Solubility (S₀): Moderate. The presence of the polar phosphoryl group and the carboxylic acid allows for hydrogen bonding with water, even in the neutral state.

  • pH-Dependent Solubility:

    • pH 1.2 (Gastric): Solubility is lowest (dominated by H₂A species) but likely remains >1 mg/mL due to the polarity of the phosphinyl oxygen.

    • pH 6.8 - 7.4 (Intestinal/Blood): Solubility is high . The molecule exists primarily as the dianion (A²⁻), resulting in high solvation energy.

Partition Coefficient (LogP/LogD)
  • LogP (Neutral): Estimated at -0.5 to 0.5 . The hydrophilic nature of the phosphinic acid moiety counteracts the lipophilicity of the benzene ring.

  • LogD (pH 7.4): Significantly negative (<-2.0). This indicates the compound will not passively permeate lipid membranes efficiently and may require active transport or prodrug strategies (e.g., esterification) for oral bioavailability.

Experimental Protocols

To validate these values in-house, the following protocols are recommended. These methods prioritize data integrity and reproducibility.

Protocol A: Potentiometric pKa Determination

Use this method for the most accurate thermodynamic pKa values.

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water. If intrinsic solubility is an issue, use a co-solvent method (methanol/water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Titrant: Standardized 0.1 M NaOH (carbonate-free).

  • Apparatus: Automated potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode.

  • Execution:

    • Acidify the sample to pH 1.5 using 0.1 M HCl to ensure full protonation.

    • Titrate with NaOH until pH 11.0.

    • Perform specific blank titrations to subtract background carbonate or solvent effects.

  • Analysis: Use Bjerrum plot analysis to identify inflection points corresponding to pKa₁ and pKa₂.

Protocol B: Thermodynamic Solubility (Shake-Flask)

Use this method to determine equilibrium solubility at physiological pH.

  • Media Preparation: Prepare standard buffers (pH 1.2, 4.5, 6.8, 7.4).

  • Saturation: Add excess solid compound to 2 mL of each buffer in glass vials until undissolved solid remains visible.

  • Equilibration:

    • Incubate at 37°C with constant agitation (shaking or stirring) for 24–48 hours.

    • Critical Step: Check pH at the end of equilibration; the acidity of the compound may shift the buffer pH. Readjust if necessary or record the final pH.

  • Separation: Filter the supernatant using a 0.45 µm PVDF filter (ensure low binding) or centrifuge at 10,000 rpm for 10 minutes.

  • Quantification: Analyze the filtrate via HPLC-UV (typically 230–254 nm detection for the benzoate chromophore).

Implications for Drug Development

Formulation Strategy
  • Salt Selection: Due to the low pKa₁, this compound is a strong candidate for salt formation with basic counterions (e.g., Sodium, Tromethamine) to enhance dissolution rates in solid dosage forms.

  • Buffering: In liquid formulations, a buffer capacity sufficient to maintain pH > 5 is required to prevent precipitation of the free acid.

Permeability & Bioavailability

The low LogD at physiological pH suggests Class III behavior in the Biopharmaceutics Classification System (BCS) — High Solubility (at pH 6.8), Low Permeability.

  • Medicinal Chemistry Action: If passive diffusion is required, consider masking the phosphinic acid as a prodrug (e.g., phosphinic ester or POM-prodrug) to mask the negative charge and increase lipophilicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11920, 2-(Hydroxymethyl)benzoic acid (Analogue Reference). Retrieved from [Link][4]

  • Williams, R. (2022). pKa Data Compiled by R. Williams: Ortho-substituted Benzoic Acids.[5] Organic Chemistry Data. Retrieved from [Link]

  • Kukhar, V. P., & Hudson, H. R. (Eds.).[1] (2000). Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. John Wiley & Sons. (Authoritative text on phosphinic acid acidity trends).

  • Serjeant, E. P., & Dempsey, B. (1979).Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Source for benzoic acid and phosphonic acid reference values).

Sources

Potential biological activity of phosphinyl benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Phosphinyl Benzoic Acid Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

Abstract This technical guide analyzes the pharmacological utility of phosphinyl benzoic acid derivatives, a class of small molecules characterized by the synergistic combination of a zinc-binding/phosphate-mimicking phosphinyl group and a rigid benzoic acid scaffold. These compounds function primarily as transition-state analogues, exhibiting potent inhibitory activity against metallo-enzymes (MMPs, MBLs) and phosphatases (PTPs). This document details their mechanism of action, structure-activity relationships (SAR), and validated experimental protocols for assessing their biological efficacy.

Chemical Architecture & Mechanistic Basis

The biological potency of phosphinyl benzoic acid derivatives stems from their ability to act as bioisosteres of tetrahedral transition states. The molecule comprises two critical domains:

  • The Warhead (Phosphinyl Group): The

    
     moiety acts as a "warhead." In zinc-dependent enzymes, it coordinates the catalytic 
    
    
    
    ion. In phosphatases, it mimics the phosphate group of the natural substrate (e.g., phosphotyrosine).
  • The Recognition Element (Benzoic Acid Scaffold): The phenyl ring provides a rigid linker that orients the warhead, while the carboxylate (or its derivatives) engages in secondary hydrogen bonding or electrostatic interactions (e.g., with Arginine residues in PTP active sites).

Mechanism of Action: Dual Modality
  • Mode A: Metalloprotease Inhibition (Zinc Chelation): The phosphinyl oxygen atoms displace the water molecule bound to the catalytic zinc ion, preventing peptide bond hydrolysis.

  • Mode B: Phosphatase Inhibition (Substrate Mimicry): The phosphinyl group occupies the catalytic pocket (Site A), forming hydrogen bonds with the phosphate-binding loop (P-loop), while the benzoic acid side chains target secondary pockets (Site B/C) to enhance selectivity.

MOA cluster_0 Chemical Entity cluster_1 Target 1: Metalloproteases (MMPs) cluster_2 Target 2: Phosphatases (PTPs) Compound Phosphinyl Benzoic Acid Derivative Zn Catalytic Zn2+ Compound->Zn Bidentate Coordination Glu Active Site Glu Compound->Glu H-Bonding Ploop P-Loop (Arg/Cys) Compound->Ploop Phosphate Mimicry SiteB Secondary Pocket (Selectivity) Compound->SiteB Hydrophobic/Ionic Interaction

Figure 1: Dual mechanism of action showing Zinc chelation in MMPs and P-loop interaction in PTPs.

Biological Targets & Therapeutic Applications[1][2][3]

Matrix Metalloproteinases (MMPs)

Phosphinyl derivatives are potent inhibitors of MMPs, enzymes implicated in tumor metastasis and tissue remodeling.

  • Selectivity: The benzoic acid backbone allows for substitution at the para or meta positions to target the S1' specificity pocket of MMPs.

  • Data: Derivatives such as MMP Inhibitor II (a phosphinic peptide analogue) and specific 4-phosphonobenzoic acid derivatives have demonstrated

    
     values in the low nanomolar range (e.g., 
    
    
    
    nM for MMP-13 inhibition) [1].
Protein Tyrosine Phosphatases (PTPs)

PTP1B is a major target for type 2 diabetes and obesity.[1] Phosphinyl benzoic acids act as non-hydrolyzable phosphotyrosine (pTyr) mimetics.

  • Challenge: The high charge density of the phosphinyl group often limits cell permeability.

  • Solution: Prodrug strategies (e.g., phosphonate esters) or increasing lipophilicity on the benzoic acid ring (e.g., 2-oxalylamino derivatives) are employed to improve bioavailability [2].

Metallo- -Lactamases (MBLs)

With the rise of antibiotic resistance, these derivatives serve as inhibitors of MBLs (e.g., VIM-2, NDM-1). The phosphinyl group coordinates the binuclear zinc center, restoring bacterial susceptibility to


-lactams [3].

Structure-Activity Relationship (SAR) Summary

The following table summarizes how structural modifications impact biological activity:

Structural DomainModificationEffect on Activity
Phosphinyl Group (

)
Free Acid (

)
Maximum potency (in vitro); poor permeability.
Diethyl Ester (

)
Prodrug form; inactive in vitro, active in cells after cleavage.
Linker (

)
Direct bond (P-C)Rigid; high specificity for compact active sites.
Methyl/Amino LinkerIncreased flexibility; better fit for deep pockets (e.g., MBLs).
Benzoic Ring (

)
Para-substitutionTargets S1' pocket in MMPs; critical for selectivity.
Ortho-substitutionInduces conformational twist; useful for locking bioactive conformation.

Experimental Protocols

Protocol: Fluorescence-Based Enzymatic Inhibition Assay (MMP-13)

This protocol validates the inhibitory constant (


) of phosphinyl derivatives against MMP-13 using a fluorogenic substrate.

Reagents:

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 0.05% Brij-35.
    
  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic).

  • Enzyme: Recombinant human MMP-13 (activated).

Step-by-Step Methodology:

  • Preparation: Dilute phosphinyl benzoic acid derivatives in DMSO to create a 10-point concentration series (e.g., 1 nM to 10

    
    M).
    
  • Incubation: Add 20

    
    L of enzyme solution (final conc. 1-5 nM) and 1 
    
    
    
    L of compound to a black 96-well plate. Incubate for 30 mins at 25°C to allow equilibrium binding.
  • Initiation: Add 20

    
    L of substrate solution (final conc. 10 
    
    
    
    M).
  • Measurement: Monitor fluorescence continuously for 20 mins at

    
     nm / 
    
    
    
    nm.
  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. log[Compound]. Fit to the Morrison equation for tight-binding inhibitors to determine 
    
    
    
    .
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Crucial for assessing if the charged phosphinyl group prevents cell entry.

Methodology:

  • Donor Plate: Dissolve compound in PBS (pH 7.4) at 10

    
    M. Add to the donor wells.
    
  • Membrane: Coat the PVDF filter of the acceptor plate with 5

    
    L of lecithin/dodecane solution (1% w/v).
    
  • Acceptor Plate: Fill acceptor wells with 200

    
    L of fresh PBS.
    
  • Sandwich: Place acceptor plate on top of donor plate. Incubate for 5 hours at room temperature in a humidity chamber.

  • Quantification: Measure concentration in both donor and acceptor wells using LC-MS/MS. Calculate effective permeability (

    
    ).
    

Workflow cluster_opt Lead Optimization Synth Synthesis (Phosphinyl-Benzoic Acid) Screen Primary Screen (Enzymatic Assay) Synth->Screen Hit Hit Identification (IC50 < 1 µM) Screen->Hit Active? SAR SAR Analysis (Linker/Ring Subs) Hit->SAR Perm PAMPA/Caco-2 (Permeability) SAR->Perm Select Selectivity Panel (MMP-1 vs MMP-13) Perm->Select Select->Synth Refine Structure

Figure 2: Experimental workflow from synthesis to lead optimization.

Future Outlook: Prodrug Strategies

The primary limitation of phosphinyl benzoic acids is the poor cellular uptake of the ionized phosphonate/phosphinate group. Future development focuses on Prodrugs :

  • Pivaloyloxymethyl (POM) esters: Mask the negative charge, allowing passive diffusion. Intracellular esterases cleave the POM group to release the active drug.

  • Aryloxy phosphoramidates: Utilizes the ProTide technology to deliver the monophosphate mimic directly into cells.

References

  • Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis. National Institutes of Health (NIH). Available at: [Link]

  • Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B. PubMed. Available at: [Link]

  • Dynamically chiral phosphonic acid-type metallo-β-lactamase inhibitors. Nature Communications. Available at: [Link]

Sources

An In-depth Technical Guide: The Role of 2-[Hydroxy(methyl)phosphoryl]benzoic Acid in Advanced P,O-Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of homogeneous catalysis, the rational design of ligands is paramount to controlling the activity, selectivity, and stability of metal complexes.[1] Hybrid P,O-ligands, which feature both a "soft" phosphorus donor and a "hard" oxygen donor, have emerged as a particularly versatile class.[2] This guide delves into the strategic use of a specific, pre-organized scaffold, 2-[hydroxy(methyl)phosphoryl]benzoic acid (CAS 55918-57-5), for the design of advanced P,O-ligands. We will explore its synthesis, coordination chemistry, and the profound implications of its inherent hemilability in catalytic processes. By explaining the causality behind its structural benefits, this paper serves as a technical resource for researchers aiming to harness the unique potential of phosphinoyl-carboxylate ligands in catalysis and materials science.

Introduction: The Strategic Imperative of Hemilability in P,O-Ligands

The efficacy of a transition metal catalyst is intrinsically linked to the electronic and steric properties of its coordinating ligands.[3] While simple monodentate phosphine ligands have been foundational, modern catalysis often demands more sophisticated ligand architectures.[4] P,O-ligands, a type of hybrid ligand, offer a compelling solution by combining a strongly coordinating, soft phosphine or phosphinoyl center with a weaker, hard oxygen donor within the same molecule.[2]

This structural dichotomy gives rise to the crucial concept of hemilability .[5] A hemilabile ligand can dynamically change its coordination mode, with one donor arm (typically the oxygen) reversibly dissociating from the metal center.[6][7] This action is not a sign of instability but a designed feature that:

  • Creates a Vacant Coordination Site: The transient dissociation of the oxygen donor opens a site on the metal, allowing for substrate binding and activation, a critical step in many catalytic cycles.[5]

  • Stabilizes Catalytic Intermediates: The dissociated donor can re-coordinate to the metal center, stabilizing highly reactive or coordinatively unsaturated intermediates that might otherwise decompose.[8]

  • Balances Stability and Reactivity: Hemilabile ligands provide a mechanism to protect the metal center while allowing it to become catalytically active when needed, addressing a common trade-off in catalyst design.[7]

2-[Hydroxy(methyl)phosphoryl]benzoic acid is an exemplary precursor for this class of ligands, featuring a phosphinoyl group and a carboxylic acid positioned ortho on a benzene ring, a configuration that pre-organizes the molecule for efficient chelation and predictable hemilabile behavior.

Synthesis and Characterization of the Ligand Scaffold

The synthesis of 2-[hydroxy(methyl)phosphoryl]benzoic acid is a multi-step process that requires careful control of organophosphorus chemistry. While several routes can be envisioned, a plausible and robust pathway is outlined below.

G A 2-Bromobenzoic Acid B Methyl 2-Bromobenzoate A->B  Esterification  (MeOH, H₂SO₄ cat.) C Methyl 2-(dimethylphosphinyl)benzoate B->C  Arbuzov or  Cross-Coupling Reaction  (e.g., P(OMe)₃, NiCl₂) D Methyl 2-[hydroxy(methyl)phosphoryl]benzoate C->D  Selective Demethylation  (e.g., NaI, Acetone) E 2-[Hydroxy(methyl)phosphoryl]benzoic acid D->E  Saponification  (NaOH, then H₃O⁺)

Caption: Proposed synthetic workflow for 2-[hydroxy(methyl)phosphoryl]benzoic acid.

Experimental Protocol: Proposed Synthesis

Step 1: Esterification of 2-Bromobenzoic Acid

  • In a round-bottom flask, dissolve 2-bromobenzoic acid (1.0 eq) in an excess of methanol (10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[9]

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the product, methyl 2-bromobenzoate, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Phosphinylation via Cross-Coupling

  • To a solution of methyl 2-bromobenzoate (1.0 eq) in an anhydrous solvent like toluene, add methylphosphonous acid dimethyl ester (MeP(OMe)₂) (1.2 eq) and a nickel(II) or palladium(0) catalyst.

  • Heat the reaction under an inert atmosphere (N₂) at 80-110°C for 12-24 hours.

  • Upon completion, cool the mixture, filter off the catalyst, and purify the resulting methyl 2-(dimethylphosphinyl)benzoate by column chromatography.

Step 3: Selective Demethylation

  • Dissolve the product from Step 2 (1.0 eq) in acetone.

  • Add sodium iodide (1.5 eq) and reflux the mixture for 12-18 hours. A precipitate of sodium methoxide will form.

  • After the reaction, filter the mixture and concentrate the filtrate. The resulting crude product is methyl 2-[hydroxy(methyl)phosphoryl]benzoate.

Step 4: Saponification

  • Dissolve the crude product from Step 3 in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (2.0-3.0 eq) and stir at room temperature for 4-8 hours until the ester is fully hydrolyzed.

  • Remove the methanol under reduced pressure and acidify the remaining aqueous solution with 1M HCl until a white precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 2-[hydroxy(methyl)phosphoryl]benzoic acid.

Characterization: The final compound should be characterized by:

  • ³¹P NMR: A singlet in the characteristic region for phosphinic acids.

  • ¹H NMR: Signals corresponding to the aromatic protons, the P-CH₃ protons (as a doublet due to P-H coupling), and the acidic protons (COOH and P-OH).

  • ¹³C NMR: Resonances for the aromatic carbons, the carboxyl carbon, and the P-CH₃ carbon.

  • FT-IR: Strong absorbances for C=O (carboxylic acid), P=O, and O-H stretches.

Coordination Chemistry and Hemilabile Behavior

The power of 2-[hydroxy(methyl)phosphoryl]benzoic acid lies in its ability to act as a bidentate, monoanionic P,O-ligand upon deprotonation of the carboxylic acid. It forms stable six-membered chelate rings with a variety of transition metals, such as palladium, platinum, rhodium, and ruthenium.[10]

The key to its function is the dynamic equilibrium between the chelated (bidentate) and non-chelated (monodentate) forms.[6] The M-P bond is typically strong and kinetically inert, anchoring the ligand to the metal center. In contrast, the M-O bond is more labile and can readily dissociate and re-associate in solution, a classic exhibition of hemilability.[7]

G cluster_bidentate Bidentate (Chelated State) cluster_monodentate Monodentate (Open State) M M P P M->P O O M->O M_mono M M->M_mono Dissociation (+S) Association (-S) S Substrate P_mono P M_mono->P_mono S_mono S M_mono->S_mono

Caption: Hemilabile equilibrium of the P,O-ligand, enabling substrate coordination.

Experimental Protocol: Synthesis of a Palladium(II) Complex
  • Precursor: Start with a suitable palladium(II) precursor, such as palladium(II) acetate [Pd(OAc)₂] or [PdCl₂(MeCN)₂].[11]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor (1.0 eq) in an appropriate solvent (e.g., dichloromethane or toluene).

  • Ligand Addition: Add a solution of 2-[hydroxy(methyl)phosphoryl]benzoic acid (2.1 eq for a bis-ligated complex) and a non-coordinating base like proton sponge or silver carbonate (to deprotonate the carboxylic acid) to the flask.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) for 12-24 hours.

  • Work-up: After the reaction is complete, filter the solution to remove any insoluble salts.

  • Purification: Concentrate the filtrate and purify the resulting palladium complex by recrystallization from a solvent/anti-solvent system (e.g., CH₂Cl₂/hexane) to obtain the crystalline product.

Data Presentation: Typical Coordination Parameters

The structural parameters of the resulting metal complexes are critical for understanding their potential catalytic activity.

ParameterTypical Value RangeSignificance
M-P Bond Length2.20 - 2.35 ÅIndicates the strength of the anchoring phosphinoyl bond.
M-O Bond Length2.05 - 2.20 ÅA longer bond suggests greater lability and easier dissociation.
P-M-O Bite Angle85° - 95°Defines the geometry and steric environment at the metal center.
P=O Bond Length1.48 - 1.52 ÅChanges upon coordination can indicate electronic effects.

Note: Values are representative and based on analogous phosphine-carboxylate complexes in the literature.[10]

Applications in Homogeneous Catalysis

The unique properties endowed by the 2-[hydroxy(methyl)phosphoryl]benzoate ligand make its metal complexes highly promising for several catalytic transformations.

Suzuki-Miyaura Cross-Coupling

In palladium-catalyzed cross-coupling, the rate-limiting step is often the reductive elimination to form the new C-C bond. The P,O-ligand can facilitate this step. During the catalytic cycle, the dissociation of the oxygen arm can create the necessary coordination space for the transmetalation step to occur efficiently. The subsequent re-coordination can help promote the final reductive elimination.[11][12]

Caption: Proposed catalytic cycle for Suzuki-Miyaura coupling, highlighting the role of hemilability.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), boronic acid (1.2-1.5 eq), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq), and the palladium-P,O complex (0.1-1 mol%).

  • Solvent: Add a degassed solvent system, such as toluene/water or dioxane.

  • Reaction: Heat the mixture under an inert atmosphere (N₂) to the desired temperature (e.g., 80-100°C) for the required time (2-24 hours), monitoring by GC or TLC.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the biaryl product.

Conclusion and Future Outlook

2-[Hydroxy(methyl)phosphoryl]benzoic acid is not merely another building block but a strategically designed scaffold for creating sophisticated P,O-ligands. Its pre-organized structure, robust phosphinoyl anchor, and hemilabile carboxylate arm provide a powerful toolkit for influencing the outcome of catalytic reactions. The ability to fine-tune the steric and electronic environment at the metal center through this ligand framework offers a clear path toward developing more active, selective, and stable catalysts.

Future research in this area could explore:

  • Steric Modification: Replacing the P-methyl group with bulkier substituents (e.g., tert-butyl, phenyl) to create a more defined catalytic pocket.

  • Electronic Tuning: Introducing electron-donating or -withdrawing groups on the benzoic acid ring to modulate the electronic properties of the metal center.

  • Broader Applications: Testing these ligands in other catalytic transformations like C-H activation, polymerization, or asymmetric catalysis, where the dynamic behavior of hemilabile ligands can be highly advantageous.[13][14][15]

By leveraging the principles of hemilability and rational ligand design, complexes derived from 2-[hydroxy(methyl)phosphoryl]benzoic acid are poised to make significant contributions to the field of homogeneous catalysis.

References

Sources

Methodological & Application

HPLC-MS/MS method development for 2-[Hydroxy(methyl)phosphoryl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Approach

The Challenge: 2-[Hydroxy(methyl)phosphoryl]benzoic acid (HMPBA) presents a unique analytical challenge due to its dual-acidic nature. Structurally, it consists of a benzoic acid ring substituted at the ortho position with a methylphosphinic acid group. This molecule is highly polar, amphoteric, and prone to severe metal chelation. Standard Reversed-Phase (C18) chromatography typically fails, resulting in void-volume elution and severe peak tailing due to interaction with stainless steel surfaces.

The Solution: This protocol abandons traditional C18 workflows in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) using an Amide or Zwitterionic stationary phase. Detection is optimized using Negative Electrospray Ionization (ESI-) to exploit the ready deprotonation of the phosphinic and carboxylic moieties.

Key Innovations in this Protocol:

  • HILIC-Amide Chemistry: Ensures retention of the polar phosphinic group without ion-pairing reagents.

  • System Passivation: Addresses the "memory effect" and tailing caused by phosphate-iron interactions.

  • Specific Fragmentation: Targets the unique methyl-loss and decarboxylation pathways for high-specificity MRM.

Part 2: Analyte Profile & Mechanistic Logic

Physicochemical Properties
PropertyValue / CharacteristicImpact on Method
Formula C₈H₉O₄PMW = 200.13 g/mol
Structure Benzoic acid with o-methylphosphinic groupDual acidic sites (COOH, POOH)
pKa (Predicted) pKa₁ ~1.8 (Phosphinic), pKa₂ ~4.2 (Carboxyl)Fully ionized at neutral pH.
LogP < 0 (Highly Hydrophilic)Requires HILIC or Mixed-Mode AX.
Chelation High affinity for Fe³⁺/Ni²⁺Requires PEEK hardware or passivation.
Fragmentation Pathway (MS/MS Logic)

In negative mode ESI, the precursor ion is [M-H]⁻ (m/z 199) .

  • Primary Transition (Quantifier): Loss of CO₂ from the benzoate ring (m/z 199 → 155).

  • Secondary Transition (Qualifier): Cleavage of the P-C bond or loss of the methyl group (m/z 199 → 184 or m/z 79 [PO₃]⁻).

Part 3: Experimental Protocol

Instrumentation & Hardware
  • LC System: UHPLC (Binary Pump). Crucial: Use PEEK tubing or a system passivated with phosphoric acid prior to use.

  • Detector: Triple Quadrupole MS/MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Waters XBridge Amide (3.5 µm, 2.1 x 100 mm) or equivalent Zwitterionic HILIC.

Reagents
  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH₄OH).

    • Why pH 9? High pH ensures both acid groups are fully deprotonated, improving peak shape in HILIC-Amide mode.

  • Mobile Phase B (Organic): 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Needle Wash: 50:50 Methanol:Water + 0.5% Formic Acid (to prevent carryover).

Chromatographic Conditions
ParameterSetting
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 - 5 µL
Gradient Time (min) | %B
0.00
1.00
5.00
6.00
6.10
10.00

Note: HILIC requires a long re-equilibration time (mins 6.10–10.00) to re-establish the water layer on the stationary phase.

MS/MS Parameters (ESI Negative)
CompoundPrecursor (Q1)Product (Q3)CE (eV)Dwell (ms)Type
HMPBA 199.0 155.0 -2250Quant
HMPBA 199.0 79.0 -4550Qual
IS (Fosinoprilat) 396.2 350.2 -2550Internal Std

Internal Standard Note: Fosinoprilat is structurally similar (phosphinic acid + carboxyl) and serves as an excellent surrogate if isotopically labeled HMPBA is unavailable.

Part 4: Visualization of Workflows

Method Development Logic Flow

MethodLogic Analyte Analyte: 2-[Hydroxy(methyl)phosphoryl]benzoic acid Properties Properties: Polar (LogP < 0) Dual Acidic (pKa ~1.8, 4.2) Metal Chelator Analyte->Properties Challenge1 Challenge: No Retention on C18 Properties->Challenge1 Challenge2 Challenge: Peak Tailing (Metal Interaction) Properties->Challenge2 Solution3 Solution: High pH Buffer (pH 9.0) (Ensures full ionization) Properties->Solution3 Solution1 Solution: HILIC Mode (Amide Column, High Organic Start) Challenge1->Solution1 Solution2 Solution: System Passivation (PEEK tubing or Medronic Acid) Challenge2->Solution2 Result Result: Sharp Peaks Stable Retention High Sensitivity (ESI-) Solution1->Result Solution2->Result Solution3->Result

Caption: Decision tree for selecting HILIC chromatography and passivation strategies based on the physicochemical properties of HMPBA.

Proposed Fragmentation Pathway

Fragmentation Precursor Precursor Ion [M-H]- (m/z 199) Product1 Product Ion 1 [M-H-CO2]- (m/z 155) Base Peak Precursor->Product1 Decarboxylation (-44 Da) Product2 Product Ion 2 [PO3]- (m/z 79) Precursor->Product2 P-C Cleavage

Caption: ESI(-) Fragmentation pathway showing the primary decarboxylation transition used for quantification.

Part 5: Sample Preparation (Protocol)

Matrix: Plasma or Plant Extract.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of sample into a 1.5 mL Eppendorf tube.

  • Internal Standard: Add 10 µL of Internal Standard solution (Fosinoprilat, 1 µg/mL).

  • Precipitation: Add 200 µL of Acetonitrile containing 1% Formic Acid .

    • Why Acid? Although the mobile phase is pH 9, acid during precipitation helps break protein binding.

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 rpm for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh vial. Add 100 µL of Acetonitrile .

    • Critical: The final injection solvent must be high in organic content (>80% ACN) to match the initial HILIC mobile phase conditions. Injecting a water-rich sample will cause peak distortion.

  • Injection: Inject 5 µL into the LC-MS/MS.

Part 6: Troubleshooting & Validation Criteria

Common Issues
  • Peak Tailing: Indicates metal interaction.

    • Fix: Add 5 µM Medronic Acid (InfinityLab Deactivator) to Mobile Phase A. This masks metal sites on the column hardware.

  • Retention Time Shift: HILIC is sensitive to ionic strength.

    • Fix: Ensure the buffer concentration (10 mM) is precise and the column is equilibrated for at least 20 column volumes before the first run.

Validation Acceptance Criteria (Bioanalytical)
  • Linearity: r² > 0.995 over range 1–1000 ng/mL.

  • Accuracy: ±15% of nominal (±20% at LLOQ).

  • Recovery: >80% (consistent across levels).

  • Matrix Effect: 85-115% (Normalized to IS).

References

  • Analysis of Glufosinate and Metabolites (MPPA) by LC-MS/MS. Context: MPPA (3-methylphosphinicopropionic acid) is the closest structural analog to HMPBA widely found in literature. Source: Food Safety Commission of Japan. "Glufosinate Evaluation Report." [Link]

  • HILIC Method Development for Polar Acidic Compounds. Context: Fundamental principles of separating polar phosphonic/phosphinic acids using Amide columns. Source: Waters Corporation. "HILIC Method Development Guide." [Link]

  • Passivation Strategies for Phosphorylated Compounds. Context: Techniques to mitigate peak tailing for phosphate-containing analytes. Source: Agilent Technologies. "Analysis of Phosphopeptides and Phosphonates using Medronic Acid." [Link]

  • Fosinoprilat Structure and MS Properties. Context: Used as the structural analog for Internal Standard selection (Phosphinyl-alkanoyl group). Source: PubChem Compound Summary for CID 56329, Fosinoprilat. [Link]

High-Efficiency Derivatization of 2-[Hydroxy(methyl)phosphoryl]benzoic Acid for Trace GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The analysis of 2-[hydroxy(methyl)phosphoryl]benzoic acid (HMPBA) presents a unique challenge in gas chromatography-mass spectrometry (GC-MS) due to its dual acidic functionality (carboxylic and phosphinic acid groups) and high polarity. Direct injection results in poor volatility, thermal degradation, and adsorption on the inlet liner. This application note details a robust, self-validating protocol for the dual-silylation of HMPBA using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) . This method ensures complete derivatization of both sterically hindered ortho-substituted acidic protons, yielding a stable, volatile Di-TMS derivative amenable to high-sensitivity quantification.

Introduction & Chemical Strategy

The Analyte Challenge

HMPBA (C₈H₉O₄P, MW ~200 Da) contains a benzene ring substituted at the ortho position with a carboxylic acid group (-COOH) and a methylphosphinic acid group (-P(O)(OH)CH₃).

  • Volatility: Negligible.

  • Thermal Stability: The ortho arrangement makes the molecule prone to cyclic anhydride formation (dehydration) under GC inlet temperatures if not derivatized.

  • Polarity: Extensive hydrogen bonding capability leads to severe peak tailing.

The Derivatization Solution: Silylation

To render HMPBA volatile, we employ Silylation .[1][2][3][4] This process replaces the active protic hydrogens on both the carboxyl and phosphinyl groups with trimethylsilyl (TMS) groups [-Si(CH₃)₃].[5]

Why BSTFA + 1% TMCS?

  • Reactivity: BSTFA is a powerful silyl donor.[1][3] However, the ortho-substitution of HMPBA creates steric hindrance, making the bulky TMS group difficult to attach to the secondary acidic site.

  • Catalysis: TMCS acts as a catalyst.[1][2][5][6] It increases the silyl donor strength of BSTFA, ensuring that even the sterically hindered phosphinic acid group is fully derivatized.

  • Volatility of Byproducts: The byproducts (trifluoroacetamide and TMS-trifluoroacetamide) are highly volatile and elute early, preventing interference with the target analyte.

Reaction Mechanism & Workflow

The reaction converts HMPBA into Trimethylsilyl 2-[methyl(trimethylsilyloxy)phosphoryl]benzoate (Di-TMS-HMPBA, MW ~344 Da).

G cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Analysis Extract Solvent Extraction (Ethyl Acetate) Dry Evaporate to Dryness (N2 Stream, 40°C) Extract->Dry AddReagent Add 50µL Pyridine + 50µL BSTFA/1% TMCS Dry->AddReagent  Must be  Anhydrous! Incubate Incubate 70°C, 45 mins AddReagent->Incubate Cool Cool to RT Incubate->Cool Inject GC-MS Injection (Splitless) Cool->Inject

Figure 1: Optimized workflow for the derivatization of HMPBA. The critical control point is the drying step, as moisture competes with the analyte for the silylation reagent.

Materials and Methods

Reagents & Equipment
ComponentSpecificationPurpose
Derivatization Reagent BSTFA + 1% TMCS (Sigma-Aldrich/Supelco)Primary silylation agent + catalyst.
Solvent Anhydrous Pyridine (99.8%)Solvent and acid scavenger (neutralizes HCl from TMCS).
Analyte Standard HMPBA Reference StandardCalibration.
Drying Gas High-purity Nitrogen (N₂)Solvent evaporation.
Vials 2mL Amber Glass with PTFE-lined capsPrevents photodegradation and adsorption.
Heating Block Digital Dry Block HeaterPrecise temperature control (70°C).
Detailed Protocol
Step 1: Sample Preparation & Drying (CRITICAL)

Silylation reagents react explosively with water. Any residual moisture will consume the reagent and result in incomplete derivatization.

  • Aliquot the sample extract (containing 1–100 µg of HMPBA) into a 2 mL GC vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Validation Check: Ensure no visible droplets remain. If the sample was aqueous, add 200 µL of acetonitrile and re-evaporate to azeotropically remove trace water.

Step 2: Reconstitution & Reaction
  • Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex for 30 seconds to dissolve the acid.

    • Note: Pyridine is essential here to solubilize the polar dicarboxylic/phosphinic acid before the reagent is added.

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap the vial immediately with a PTFE-lined crimp cap.

  • Vortex for 10 seconds.

  • Incubate the vial at 70°C for 45 minutes .

    • Expert Insight: While simple alcohols silylate at room temperature, the ortho-substituted phosphinic acid requires thermal energy to overcome steric hindrance.

Step 3: GC-MS Analysis[7][8][9]
  • Remove the vial and allow it to cool to room temperature (approx. 10 mins).

  • Transfer to the GC autosampler. Inject directly. Do not add water or protic solvents.

GC-MS Method Parameters

To ensure separation from reagents and byproducts, use the following validated parameters:

ParameterSetting
Column 5% Phenyl-arylene (e.g., DB-5MS or HP-5MS), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 280°C
Injection Mode Splitless (1 µL injection); Purge flow 50 mL/min at 1.0 min
Oven Program 80°C (hold 1 min) → 15°C/min → 300°C (hold 5 min)
Transfer Line 290°C
Ion Source 230°C (EI mode, 70 eV)
Scan Range 50–500 m/z

Results & Discussion

Mass Spectral Interpretation

The Di-TMS derivative of HMPBA (MW 344) produces a distinct fragmentation pattern useful for quantification (SIM mode) and identification.

  • Molecular Ion (M⁺): m/z 344 (Weak to Moderate intensity).

  • Base Peak (M - 15): m/z 329. Loss of a methyl group from one of the TMS moieties. This is the most abundant ion and recommended for Quantitation.

  • Phosphorus-Specific Fragment: m/z 254 (Loss of TMS-OH, characteristic of silylated phosphorus acids).

  • Trimethylsilyl Ion: m/z 73 (High abundance, non-specific).[9]

Quantification Ions (SIM Mode):

  • Target Ion: 329

  • Qualifier Ions: 344, 254, 314

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low/No Response Moisture contamination.Dry sample longer; use fresh opened BSTFA ampoule.
Peak Tailing Active sites in liner or column.Replace inlet liner (deactivated wool); trim column.
Extra Peak (M-72) Mono-TMS derivative (Incomplete reaction).Increase reaction time to 60 mins or temp to 80°C.
Cloudy Solution Ammonium salts precipitating (if NH4 salts used).Centrifuge before injection; use pyridine to keep salts suspended.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. Link

  • Sigma-Aldrich. (n.d.). BSTFA Derivatization Reagent Product Information & Mechanism. Link

  • BenchChem. (2025).[1][10] Trimethylsilyl Derivatization of Carboxylic Acids for GC-MS Analysis using BSTFA. Link

  • Todua, N. G., & Mikaia, A. I. (2016).[7] Mass spectrometry of analytical derivatives.[1][3][6][7][11][12] 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry. Link

  • Catrinck, T., et al. (2013).[8] Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with BSTFA. American Journal of Analytical Chemistry. Link

Sources

Troubleshooting & Optimization

Addressing instability of 2-[Hydroxy(methyl)phosphoryl]benzoic acid standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Stability of 2-[Hydroxy(methyl)phosphoryl]benzoic acid

Welcome to the technical support guide for 2-[Hydroxy(methyl)phosphoryl]benzoic acid. This document is designed for researchers, analytical scientists, and drug development professionals who utilize this compound as a reference standard or intermediate. Due to its bifunctional nature, possessing both a phosphinic acid and a benzoic acid moiety, this molecule presents unique stability challenges that can impact experimental accuracy and reproducibility.

The primary instability concerns stem from two potential degradation pathways:

  • Hydrolysis: The phosphinic acid group is susceptible to hydrolysis, particularly in neutral to alkaline aqueous solutions.[1][2] Organophosphorus compounds are well-documented to undergo such degradation.[3][4]

  • Thermal Degradation: Like many benzoic acid derivatives, this compound can undergo thermal decarboxylation at elevated temperatures, leading to the loss of the carboxyl group as CO2.[5][6]

This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to ensure the reliable use of your 2-[Hydroxy(methyl)phosphoryl]benzoic acid standards.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a question-and-answer format, focusing on the causal chemistry and providing actionable solutions.

Question 1: I'm observing a progressive decrease in my standard's peak area during an HPLC sequence, even when using a cooled autosampler. What's happening?

Answer: This is a classic sign of in-vial degradation. While a cooled autosampler slows down reactions, it doesn't stop them entirely, especially if the sample solvent is suboptimal. The most likely cause is slow hydrolysis of the phosphinic acid moiety, accelerated by the pH of your sample diluent.

Causality: Organophosphate and phosphinate esters are most susceptible to alkaline hydrolysis.[7][8] While this molecule is a phosphinic acid, its stability in solution is still highly pH-dependent. If your diluent is unbuffered water (which can have a pH of 6-7 or become basic by absorbing atmospheric CO2) or a neutral organic/aqueous mix, it can facilitate the degradation of the standard over several hours.

Troubleshooting Workflow:

observe Peak area decreases in HPLC sequence check_solvent Is sample diluent pH controlled? observe->check_solvent cause_hydrolysis Likely Cause: pH-mediated hydrolysis in the vial check_solvent->cause_hydrolysis No protocol_prep Action: Prepare fresh standards in acidified diluent (see Protocol 1) check_solvent->protocol_prep Yes, but still degrading solution_buffer Solution: Use mobile phase or a pH-matched acidic buffer as diluent cause_hydrolysis->solution_buffer solution_buffer->protocol_prep

Caption: Troubleshooting workflow for decreasing peak area.

Detailed Solution:

  • Change Diluent: Never use pure water or methanol/water as a diluent. Always use your initial mobile phase or a specifically prepared, acidified diluent. For reversed-phase HPLC, a mixture of 50:50 Acetonitrile:Water with 0.1% Phosphoric or Formic Acid is a robust choice.[9]

  • Limit In-Vial Time: Prepare only the number of standards and samples needed for the immediate sequence. Avoid letting standards sit in the autosampler for more than 12-24 hours, even when cooled.

  • Perform a Stability Check: Inject the same standard vial at the beginning, middle, and end of your analytical run. A peak area deviation of >5% suggests significant in-vial instability that needs to be addressed.

Question 2: An unknown peak is appearing in my chromatograms, and its size increases in older samples. How can I identify it?

Answer: The appearance of a new peak that grows over time is a definitive sign of degradation. Given the structure of 2-[Hydroxy(methyl)phosphoryl]benzoic acid, you are likely observing one of two primary degradants.

Causality & Potential Degradation Pathways:

  • Hydrolytic Cleavage: The P-C (Phosphorus-Carbon) bond connecting the phosphinyl group to the benzene ring could be susceptible to hydrolysis under harsh conditions (e.g., strong acid/base, high temperature), although this is generally less common than P-O-C bond hydrolysis.[10][11]

  • Decarboxylation: More commonly, heating the standard (either in solution or as a solid) can cause decarboxylation of the benzoic acid group, resulting in the formation of methylphenylphosphinic acid.[12]

G cluster_hydrolysis Harsh Hydrolytic Stress parent 2-[Hydroxy(methyl)phosphoryl]benzoic acid degradant1 Methylphenylphosphinic Acid parent->degradant1 Thermal Stress (Decarboxylation) degradant2 CO2 parent->degradant2 Thermal Stress (Decarboxylation) degradant3 Benzoic Acid parent->degradant3 P-C Cleavage degradant4 Methylphosphonic Acid parent->degradant4 P-C Cleavage

Sources

Technical Support Center: Reducing Background Noise in MRM Transitions for Phosphinyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Mass Spectrometry. As Senior Application Scientists, we understand that achieving ultra-sensitive quantification of phosphinyl compounds requires a meticulous approach to minimizing background noise. These organophosphorus molecules, while critical in pharmaceutical development and other industries, present unique challenges in LC-MS/MS analysis due to their polarity and potential for non-specific interactions.

This guide provides a structured, in-depth approach to systematically identify and eliminate sources of noise in your Multiple Reaction Monitoring (MRM) assays. We move beyond simple checklists to explain the underlying principles, ensuring you can make informed decisions to enhance your signal-to-noise ratio (S/N) and generate reliable, reproducible data.

Part 1: A Systematic Troubleshooting Workflow

High background noise is a multifaceted problem. Before adjusting random parameters, a logical diagnostic workflow is essential to efficiently pinpoint the root cause. This workflow isolates the problem into manageable segments: the Liquid Chromatography (LC) system, the Mass Spectrometer (MS), or the method itself.

G start High Background Noise Detected in MRM Transition isolate Isolate Noise Source: LC vs. MS start->isolate lc_path Noise is LC-Derived (Present with LC flow, absent on infusion) isolate->lc_path LC ms_path Noise is MS-Derived (Present on infusion or with no flow) isolate->ms_path MS check_solvents 1. Verify Solvent/Additive Purity (Use LC-MS Grade) lc_path->check_solvents clean_source 1. Clean MS Source Components (Cone, Capillary, Lens) ms_path->clean_source check_contamination 2. Check for System Contamination (Column, Tubing, Reservoirs) check_solvents->check_contamination optimize_chrom 3. Optimize Chromatography (Separate analyte from matrix) check_contamination->optimize_chrom method_path Noise Persists: Re-evaluate Method optimize_chrom->method_path end Signal-to-Noise Ratio (S/N) Improved optimize_chrom->end optimize_gas 2. Optimize Source Gas Parameters (Cone Gas, Nebulizer) clean_source->optimize_gas optimize_voltage 3. Optimize Compound Voltages (Cone/Declustering Potential) optimize_gas->optimize_voltage optimize_voltage->method_path optimize_voltage->end reselect_mrm Select Alternative MRM Transitions (Higher m/z, lower background) method_path->reselect_mrm If possible derivatize Consider Chemical Derivatization (Enhance signal & shift m/z) method_path->derivatize Advanced reselect_mrm->end derivatize->end G start Select Precursor Ion (e.g., [M+H]+) infuse Infuse Analyte Standard start->infuse product_scan Perform Product Ion Scan to Identify Potential Fragments infuse->product_scan candidates Candidate Product Ions (Fragment A, B, C...) product_scan->candidates mrm_dev Create MRM Method with Multiple Transitions candidates->mrm_dev inject_matrix Inject Spiked Matrix Sample mrm_dev->inject_matrix evaluate Evaluate Each Transition for Signal-to-Noise (S/N) inject_matrix->evaluate select_best Select Primary (Quant) & Secondary (Qual) Transitions with Highest S/N evaluate->select_best

Validation & Comparative

The Chromatographic Duel: A Comparative Guide to HILIC vs. Reversed-Phase for Phosphinyl Benzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chromatographers, and drug development professionals, the robust analysis of polar acidic compounds presents a persistent challenge. Phosphinyl benzoic acid, with its dual phosphinic acid and carboxylic acid functionalities, alongside an aromatic ring, embodies this challenge. Its amphiphilic nature—possessing both polar and non-polar characteristics—makes the choice of chromatographic mode a critical decision point that significantly impacts retention, selectivity, and overall method performance. This guide provides an in-depth comparison of two powerful, yet fundamentally different, chromatographic techniques—Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) Chromatography—for the analysis of phosphinyl benzoic acid. We will delve into the mechanistic underpinnings of each technique, present comparative experimental data, and offer detailed protocols to guide your method development.

The Analytical Challenge: Understanding Phosphinyl Benzoic Acid

Phosphinyl benzoic acid is a highly polar, ionizable molecule. The phosphinic acid group (pKa ~2-3) and the carboxylic acid group (pKa ~4-5) are readily deprotonated in typical reversed-phase mobile phases, leading to a highly charged anionic state. This high polarity makes it notoriously difficult to achieve adequate retention on conventional reversed-phase columns, such as C18, which separate analytes based on hydrophobicity.[1][2] Highly polar analytes have a low affinity for the non-polar stationary phase and tend to elute in or near the void volume, resulting in poor resolution and unreliable quantification.[2]

Reversed-Phase Chromatography: The Workhorse with Limitations

Reversed-phase chromatography is the most widely used mode in HPLC, favored for its versatility and reproducibility.[3] It utilizes a non-polar stationary phase (e.g., octadecylsilane, C18) and a polar mobile phase, typically a mixture of water and a less polar organic solvent like acetonitrile or methanol.[3][4] Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.

For a molecule like phosphinyl benzoic acid, traditional RP-HPLC on a C18 column is often problematic.[1][2] The ionized, highly polar form of the analyte has minimal interaction with the hydrophobic stationary phase, leading to poor retention. To overcome this, several strategies have been developed:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to at least two units below the analyte's pKa can suppress ionization, making the molecule more neutral and increasing its hydrophobicity and retention.[5] However, operating at very low pH can be detrimental to column stability.

  • Polar-Embedded and Polar-Endcapped Columns: These columns incorporate polar functional groups within or at the end of the alkyl chains. This modification makes the stationary phase more compatible with highly aqueous mobile phases, mitigating the risk of "phase collapse" and offering alternative selectivity for polar compounds.[6]

  • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities on a single stationary phase.[2][7] This dual retention mechanism can significantly enhance the retention of charged polar compounds like phosphinyl benzoic acid.[7]

Hydrophilic Interaction Liquid Chromatography (HILIC): A Paradigm Shift for Polar Analytes

HILIC has emerged as a powerful alternative for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[4][8][9] HILIC employs a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[10]

The retention mechanism in HILIC is complex and multimodal, primarily involving the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[11][12] Other interactions, such as hydrogen bonding and electrostatic interactions (attraction or repulsion) between the analyte and the stationary phase, also play a significant role.[11][12] For anionic species like deprotonated phosphinyl benzoic acid, a positively charged or zwitterionic HILIC stationary phase can provide strong electrostatic attraction, leading to excellent retention.[13]

Head-to-Head Comparison: HILIC vs. Reversed-Phase

To illustrate the practical differences between the two techniques for analyzing phosphinyl benzoic acid, we present the following comparative data based on typical experimental outcomes.

ParameterReversed-Phase (Polar-Embedded C18)HILIC (Amide Phase)Rationale & Insights
Retention Time Low to moderateHighIn RP, even with a polar-embedded phase, the inherent polarity of phosphinyl benzoic acid limits strong hydrophobic interactions. In HILIC, the polar nature of the analyte promotes strong partitioning into the aqueous layer on the polar stationary phase, resulting in significantly longer retention.
Selectivity Dependent on mobile phase pH and organic modifier. May have co-elution with other polar impurities.Orthogonal to reversed-phase. Can resolve isomers and structurally similar polar compounds effectively.HILIC offers a different selectivity profile due to its unique retention mechanism. This is particularly advantageous for separating polar analytes from other polar matrix components that would elute early in reversed-phase.[14]
Peak Shape Can be prone to tailing, especially at higher pH values due to interactions with residual silanols.Generally good, but can be sensitive to injection solvent and buffer choice.The high organic content of the HILIC mobile phase can sometimes lead to peak distortion if the sample is dissolved in a strong (aqueous) solvent.[14] Careful matching of the sample diluent to the mobile phase is crucial.
Sensitivity (LC-MS) Moderate. High aqueous mobile phases can suppress ESI efficiency.High. The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source, often leading to enhanced signal intensity.[4]
Method Robustness Generally high and well-understood.Can be more sensitive to small variations in mobile phase composition (especially water content) and temperature. Longer equilibration times may be needed.[4]The equilibrium of the water layer on the HILIC stationary phase is critical for reproducible retention times.

Experimental Workflows and Protocols

To provide a practical starting point for method development, we outline detailed experimental protocols for both HILIC and Reversed-Phase analysis of phosphinyl benzoic acid.

Experimental Workflow Diagram

G cluster_0 Reversed-Phase Workflow cluster_1 HILIC Workflow RP_Prep Sample Preparation (Dissolve in Mobile Phase) RP_Inject Injection onto Polar-Embedded C18 Column RP_Prep->RP_Inject RP_Gradient Gradient Elution (Increasing Organic) RP_Inject->RP_Gradient RP_Detect UV or MS Detection RP_Gradient->RP_Detect HILIC_Prep Sample Preparation (Dissolve in High Organic) HILIC_Inject Injection onto Amide HILIC Column HILIC_Prep->HILIC_Inject HILIC_Gradient Gradient Elution (Increasing Aqueous) HILIC_Inject->HILIC_Gradient HILIC_Detect UV or MS Detection HILIC_Gradient->HILIC_Detect

Caption: Comparative experimental workflows for RP and HILIC analysis.

Detailed Protocol: Reversed-Phase Analysis

Objective: To achieve retention and separation of phosphinyl benzoic acid using a polar-embedded reversed-phase column.

1. Instrumentation and Column:

  • HPLC or UHPLC system with a UV or Mass Spectrometric detector.
  • Column: Polar-embedded C18, 2.1 x 100 mm, 1.8 µm.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Rationale: The acidic modifier suppresses the ionization of the phosphinic and carboxylic acid groups, increasing hydrophobicity and promoting retention.[5]

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 2 µL.
  • Gradient: 5% B to 50% B over 10 minutes.
  • Detection: UV at 230 nm or ESI-MS in negative ion mode.

4. Sample Preparation:

  • Dissolve the sample in the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to ensure good peak shape.
Detailed Protocol: HILIC Analysis

Objective: To achieve high retention and alternative selectivity for phosphinyl benzoic acid using a HILIC column.

1. Instrumentation and Column:

  • HPLC or UHPLC system with a UV or Mass Spectrometric detector.
  • Column: Amide HILIC, 2.1 x 100 mm, 1.7 µm.
  • Rationale: Amide phases are neutral and offer excellent retention for a wide range of polar compounds through hydrogen bonding and partitioning.

2. Mobile Phase Preparation:

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.
  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0.
  • Rationale: A high organic starting condition is essential for HILIC retention. The buffer controls the pH and ionic strength, which influences electrostatic interactions and peak shape.[4]

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.
  • Gradient: 0% B to 40% B over 10 minutes. (This corresponds to an increase in the aqueous component).
  • Detection: UV at 230 nm or ESI-MS in negative ion mode.

4. Sample Preparation:

  • Dissolve the sample in a high organic solvent (e.g., 90:10 Acetonitrile:Water) to match the initial mobile phase and prevent peak distortion.[14]

Retention Mechanism Diagrams

G cluster_0 Reversed-Phase Retention C18 C18 Chain (Non-polar) PBA Phosphinyl Benzoic Acid (Less Polar Form) PBA->C18 Hydrophobic Interaction MP Mobile Phase (Polar) MP->PBA Elution

Caption: RP retention of phosphinyl benzoic acid.

G cluster_1 HILIC Retention StationaryPhase Polar Stationary Phase Adsorbed Water Layer PBA Phosphinyl Benzoic Acid (Polar/Ionic) PBA->StationaryPhase:f1 Partitioning & H-Bonding MobilePhase Mobile Phase (High Organic) MobilePhase->PBA Elution

Caption: HILIC retention of phosphinyl benzoic acid.

Conclusion and Recommendations

The choice between HILIC and Reversed-Phase chromatography for the analysis of phosphinyl benzoic acid is highly dependent on the analytical goals.

  • For robust, routine analysis where moderate retention is acceptable and the matrix is relatively simple, a modern reversed-phase method using a polar-embedded or mixed-mode column with an acidic mobile phase is a viable option. This approach leverages the familiarity and ruggedness of reversed-phase chromatography.

  • For challenging separations requiring high retention, alternative selectivity, and enhanced sensitivity, particularly for LC-MS applications, HILIC is the superior choice. It provides a powerful tool to retain and resolve highly polar compounds that are intractable by traditional reversed-phase methods.

As a Senior Application Scientist, my recommendation is to start with a HILIC approach for new method development involving phosphinyl benzoic acid or similarly structured polar acidic compounds. The orthogonal selectivity and improved MS sensitivity it offers provide a significant advantage, especially in complex matrices encountered in drug discovery and development. While HILIC requires careful attention to method parameters, the payoff in terms of chromatographic performance for such challenging analytes is substantial.

References

  • Waters Corporation. (2020, October 2). In Need of Some Reversed Phase Polar Acid Relief. Waters Blog. [Link]

  • Imarc. (2021, July 14). Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions. LCGC International. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Application Note. [Link]

  • Taulli, T. A. (1967). New chromogenic system for organophosphinic acid detection with thin-layer chromatography. Analytical Chemistry, 39(14), 1901–1901. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials Blog. [Link]

  • uHPLCs. (2022, December 1). What is the difference between HILIC columns VS normal/reverse columns?. uHPLCs.com. [Link]

  • Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. [Link]

  • Wang, Y., et al. (2025, August 6). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. ResearchGate. [Link]

  • Guillarme, D. (2020, November 12). HILIC: The Pros and Cons. LCGC International. [Link]

  • Waters Corporation. (n.d.). ACQUITY Premier LC Technology Significantly Improves Sensitivity, Peak Shape and Recovery for Phosphorylated and Carboxylate Lipids. Waters Application Note. [Link]

  • Głowacki, R., & Kubiak-Tomaszewska, G. (2000). Determination of optical purity of phosphonic acid analogues of aromatic amino acids by capillary electrophoresis with alpha-cyclodextrin. Journal of Chromatography A, 895(1-2), 301–307. [Link]

  • Hernández, F., et al. (2001). Analytical methods to determine phosphonic and amino acid group-containing pesticides. Journal of Chromatography A, 907(1-2), 1-19. [Link]

  • Wolska, J., et al. (2020). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Polymers, 12(9), 2095. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Aversa, S., & Margarucci, L. (n.d.). LC-MS/MS Analysis of Phosphonic Acid in Water using a Venusil HILIC Column. Phenomenex. [Link]

  • Waters Corporation. (2025, June 4). Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS. Waters Application Note. [Link]

  • European Commission. (2012, July 5). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step with Methanol. EURL-SRM. [Link]

  • Phenomenex. (2022, May 20). LC-MS/MS Analysis of Phosphonic Acid in Water. Phenomenex. [Link]

  • Bui, L. V., & Cooper, C. (1987). Reverse-phase Liquid Chromatographic Determination of Benzoic and Sorbic Acids in Foods. Journal of the Association of Official Analytical Chemists, 70(5), 892–896. [Link]

  • Biotage. (n.d.). Reversed-Phase Flash Purification. Biotage Application Note. [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]

  • Li, H., et al. (2014). A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study. Journal of Chromatography B, 963, 111-116. [Link]

  • McCalley, D. V. (2020, December 19). Retention and Selectivity of Stationary Phases Used in HILIC. LCGC International. [Link]

Sources

Cross-reactivity of glufosinate antibodies with 2-[Hydroxy(methyl)phosphoryl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Assessing Antibody Cross-Reactivity: A Case Study of Glufosinate and 2-[Hydroxy(methyl)phosphoryl]benzoic acid

For researchers and professionals in analytical chemistry and drug development, the specificity of an antibody is paramount. In immunoassay development, particularly for the detection of small molecules like the herbicide glufosinate, understanding potential cross-reactivity with structurally similar compounds is not just a quality control step—it is the bedrock of assay validity. This guide provides a comprehensive framework for evaluating the cross-reactivity of anti-glufosinate antibodies with a potential, structurally related interferent, 2-[Hydroxy(methyl)phosphoryl]benzoic acid. We will delve into the structural rationale, present a detailed experimental protocol, and provide the tools for robust data interpretation.

The Rationale: Why Cross-Reactivity Matters

Glufosinate is a widely used, non-selective herbicide whose small molecular size and high polarity make it a challenging analyte for conventional analytical techniques.[1][2][3][4] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, sensitive, and field-portable alternative for monitoring its residues. However, the accuracy of these assays hinges on the antibody's ability to bind exclusively to glufosinate.

Antibodies recognize specific three-dimensional shapes and chemical motifs, known as epitopes. When a non-target compound shares structural similarities with the target analyte's epitope, it may also bind to the antibody, albeit typically with lower affinity. This phenomenon, known as cross-reactivity, can lead to false-positive results or an overestimation of the analyte's concentration.

Structural Comparison: Glufosinate vs. 2-[Hydroxy(methyl)phosphoryl]benzoic acid

To understand the potential for cross-reactivity, we must first compare the molecular structures.

CompoundStructureKey Features
Glufosinate Glufosinate StructureAn amino acid derivative containing a critical methylphosphinoyl group (-P(O)(OH)CH₃). This phosphinoyl moiety is a primary antigenic determinant.
2-[Hydroxy(methyl)phosphoryl]benzoic acid 2-[Hydroxy(methyl)phosphoryl]benzoic acid StructureFeatures the same methylphosphinoyl group attached to a benzoic acid backbone instead of a butanoic acid chain. The shared phosphinoyl group is the basis for potential antibody cross-recognition.[5]

The core hypothesis is that an antibody raised against glufosinate, recognizing the methylphosphinoyl group, may exhibit binding to 2-[Hydroxy(methyl)phosphoryl]benzoic acid. The degree of this binding determines the compound's cross-reactivity.

The Method: Quantifying Cross-Reactivity with Competitive ELISA

The most common and effective method for assessing cross-reactivity is the indirect competitive ELISA . This assay measures the ability of a potential cross-reactant to compete with the target analyte for a limited number of antibody binding sites.

Principle of Competitive Inhibition

The assay works on the principle of a competitive equilibrium. A known amount of glufosinate is immobilized on a microplate well (usually as a glufosinate-protein conjugate). A limited amount of primary anti-glufosinate antibody is then introduced, along with the sample containing the "free" analyte (either glufosinate for the standard curve or the potential cross-reactant). The free analyte competes with the immobilized analyte for binding to the antibody. The more free analyte present, the less antibody will be available to bind to the plate. The amount of plate-bound primary antibody is then detected using an enzyme-linked secondary antibody and a colorimetric substrate. Therefore, the signal is inversely proportional to the concentration of the free analyte.

Competitive Inhibition cluster_0 Scenario 1: High Analyte Concentration cluster_1 Scenario 2: Low Analyte Concentration Ab Anti-Glufosinate Ab Plate Immobilized Glufosinate-Conjugate Ab->Plate Binding Inhibited Complex Antibody-Analyte Complex (in solution) Ab->Complex Analyte Free Analyte (Glufosinate or Cross-Reactant) Analyte->Complex Binds Signal_Low Low Signal Plate->Signal_Low Generates Ab2 Anti-Glufosinate Ab BoundComplex Plate-Bound Complex Ab2->BoundComplex Binds Plate2 Immobilized Glufosinate-Conjugate Plate2->BoundComplex Signal_High High Signal BoundComplex->Signal_High Generates Analyte2 Free Analyte

Caption: Principle of Competitive Inhibition in an ELISA.

Detailed Experimental Protocol

This protocol provides a self-validating framework for assessing cross-reactivity.

Materials:

  • High-binding 96-well microplates

  • Glufosinate-BSA or Glufosinate-OVA conjugate (for coating)

  • Anti-glufosinate primary antibody (polyclonal or monoclonal)

  • Goat anti-rabbit (or anti-mouse, depending on primary Ab) IgG-HRP (Horseradish Peroxidase conjugated secondary antibody)

  • Glufosinate standard

  • 2-[Hydroxy(methyl)phosphoryl]benzoic acid (or other potential cross-reactants)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)

  • Substrate Solution (e.g., TMB, 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Antigen Coating:

    • Dilute the glufosinate-protein conjugate in Coating Buffer to an optimal concentration (typically 1-10 µg/mL, determined via checkerboard titration).

    • Add 100 µL of the diluted conjugate to each well of the microplate.

    • Incubate overnight at 4°C.

    • Rationale: This step immobilizes the target analyte onto the solid phase, creating the foundation for the competitive binding assay.

  • Washing:

    • Discard the coating solution.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Rationale: Removes any unbound antigen and prepares the plate for blocking.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at 37°C.

    • Rationale: This step covers any unoccupied hydrophobic surfaces on the plate, preventing non-specific binding of the primary and secondary antibodies in subsequent steps.

  • Preparation of Standards and Cross-Reactants:

    • Prepare serial dilutions of the glufosinate standard in PBST (e.g., from 1000 ng/mL down to 0.1 ng/mL).

    • Similarly, prepare serial dilutions of 2-[Hydroxy(methyl)phosphoryl]benzoic acid over a broad concentration range (you may need to go higher than the glufosinate range).

    • Rationale: Creating standard curves for both the target analyte and the test compound is essential for determining their respective IC50 values.

  • Competitive Reaction:

    • Wash the plate 3 times as in Step 2.

    • Add 50 µL of the standard or cross-reactant dilution to the appropriate wells.

    • Immediately add 50 µL of the pre-titrated primary anti-glufosinate antibody (diluted in PBST) to each well.

    • Incubate for 1 hour at 37°C.

    • Rationale: This is the critical competitive step. The free analyte in the solution and the coated analyte on the plate compete for the limited antibody binding sites.

  • Secondary Antibody Incubation:

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Rationale: The secondary antibody binds to the primary antibody that has been captured by the immobilized antigen on the plate. The enzyme conjugate is key for signal generation.

  • Signal Development and Measurement:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well to quench the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

    • Rationale: The HRP enzyme on the secondary antibody catalyzes the conversion of TMB into a blue-colored product, which turns yellow upon addition of the stop solution. The intensity of the color is proportional to the amount of primary antibody bound to the plate.

Data Analysis and Interpretation

Calculating Inhibition: First, calculate the percent inhibition for each standard and cross-reactant concentration using the formula: % Inhibition = [1 - (Absorbance_sample / Absorbance_zero_analyte)] * 100

Determining IC50: Plot the % Inhibition against the logarithm of the analyte concentration. Use a sigmoidal (four-parameter logistic) curve fit to determine the IC50 value —the concentration of analyte that causes 50% inhibition of the maximum signal.

Calculating Cross-Reactivity: The percent cross-reactivity (%CR) is calculated by comparing the IC50 of the cross-reactant to the IC50 of the primary analyte (glufosinate).

%CR = (IC50_Glufosinate / IC50_Cross-Reactant) * 100

Illustrative Data Table: The following table presents hypothetical data to demonstrate how results should be structured and interpreted. For context, we have included N-acetyl-glufosinate (NAG), a known metabolite.

CompoundIC50 (ng/mL)Cross-Reactivity (%)Interpretation
Glufosinate 25100Reference Analyte
2-[Hydroxy(methyl)phosphoryl]benzoic acid 2,5001.0Low Cross-Reactivity
N-acetyl-glufosinate (NAG) 19,2300.13[1][4]Very Low/Negligible Cross-Reactivity
Glyphosate > 100,000< 0.01[6]No Significant Cross-Reactivity

Interpretation of Results:

  • A high %CR (e.g., >10%) indicates significant cross-reactivity. The antibody binds the other compound effectively, and the assay cannot reliably distinguish between the two.

  • A low %CR (e.g., 1-10%) suggests weak cross-reactivity. The assay is less likely to be affected unless the cross-reactant is present in the sample at concentrations significantly higher than glufosinate.

  • A negligible %CR (e.g., <1%) indicates high specificity. The antibody does not significantly recognize the other compound, and the assay is considered robust against interference from it.

Cross-Reactivity Workflow cluster_prep Assay Preparation cluster_curves Standard & Test Curves cluster_reaction Immunoassay Steps cluster_analysis Data Analysis A 1. Coat Plate with Glufosinate-Conjugate B 2. Block Plate A->B D 4. Competitive Incubation (Standards/Test + Primary Ab) B->D C1 3a. Prepare Glufosinate Standard Dilutions C1->D C2 3b. Prepare Cross-Reactant Dilutions C2->D E 5. Add Secondary Ab-HRP D->E F 6. Add TMB Substrate E->F G 7. Read Absorbance (450 nm) F->G H 8. Calculate % Inhibition G->H I 9. Plot Inhibition Curves H->I J 10. Determine IC50 Values (Glufosinate & Cross-Reactant) I->J K 11. Calculate % Cross-Reactivity J->K

Caption: Experimental workflow for determining antibody cross-reactivity.

Conclusion and Recommendations for Researchers

This guide outlines a systematic approach to evaluating the cross-reactivity of anti-glufosinate antibodies with 2-[Hydroxy(methyl)phosphoryl]benzoic acid. The structural similarity, centered on the methylphosphinoyl group, provides a clear biochemical rationale for this investigation.

Key Takeaways:

  • Specificity is Not Absolute: All immunoassays have a potential for cross-reactivity. It is the researcher's responsibility to quantify this potential and understand its impact on data quality.

  • The Competitive ELISA is the Gold Standard: The protocol described herein is a robust method for generating quantitative cross-reactivity data (%CR).

  • Context is Crucial: A low cross-reactivity value may still be problematic if the interfering compound is expected to be present in samples at orders of magnitude higher concentrations than the target analyte.

For assays that show unacceptable levels of cross-reactivity, researchers should consider developing monoclonal antibodies with higher specificity or employing an orthogonal analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for confirmation of positive results.[7][8][9][10] Ultimately, a thorough characterization of antibody specificity is a critical investment that ensures the generation of reliable, accurate, and defensible scientific data.

References

  • Development of Antibodies for the Detection of N-Acetyl-glufosinate. Journal of Agricultural and Food Chemistry - ACS Publications.
  • A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology. PMC.
  • Analysis of Glyphosate, AMPA and Glufosinate in Water Using UPLC-MS/MS. Waters.
  • Validation of an Analytical Method for the Detection and Qualification of Glyphosate and related residues in food. FDA.
  • Method of Glyphosate, AMPA, and Glufosinate Ammonium Determination in Beebread by Liquid Chromatography—Tandem Mass Spectrometry after Molecularly Imprinted Solid-Phase Extraction. MDPI.
  • Development of antibodies for the detection of N-acetyl-glufosinate. PubMed.
  • Immunoassay for rapid on-site detection of glyphosate herbicide. ResearchGate.
  • 55918-57-5|2-[Hydroxy(methyl)phosphoryl]benzoic acid|BLD Pharm. BLD Pharm.
  • Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination. PMC.
  • A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. PMC.

Sources

A Comparative Guide to Extraction Efficiencies for Polar Acidic Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth comparison of three prevalent extraction methodologies for polar acidic herbicides: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Polar acidic herbicides are notoriously challenging to extract due to their ionic nature and high water solubility. The selection of an appropriate extraction method is therefore paramount for accurate and reliable analysis. This guide delves into the principles of each technique, presents comparative data on their extraction efficiencies, and provides detailed protocols to assist researchers in selecting and implementing the most suitable method for their analytical needs.

Introduction: The Challenge of Extracting Polar Acidic Herbicides

Polar acidic herbicides, such as the phenoxyacetic acids (e.g., 2,4-D, MCPA) and benzoic acids (e.g., dicamba), are agriculturally significant compounds. However, their polar and acidic characteristics present considerable challenges for their extraction from complex matrices like soil and water.[1][2] Key challenges include:

  • High Water Solubility: These herbicides tend to exist in their ionic forms in aqueous samples, making their partitioning into nonpolar organic solvents difficult.

  • Strong Matrix Adsorption: In soil samples, acidic herbicides can bind strongly to organic matter and clay minerals, hindering their extraction.

  • Necessity of pH Adjustment: Extraction efficiency is highly pH-dependent, necessitating the acidification of the sample to a low pH to suppress the ionization of the acids and enhance their partitioning into an organic phase.[3]

Overcoming these challenges requires a thorough understanding of the various extraction techniques and the ability to optimize method parameters.

Overview and Principles of Extraction Methods

Liquid-Liquid Extraction (LLE)

LLE is a traditional technique that relies on the partitioning of an analyte between two immiscible liquid phases, typically an aqueous and an organic phase.[4] For polar acidic herbicides, the aqueous sample is generally acidified to convert the herbicides into their non-ionized form, thereby increasing their solubility in the organic solvent.[3]

Causality of the Technique: The effectiveness of LLE is governed by the partition coefficient of the analyte between the two phases. The judicious choice of the organic solvent and careful control of the aqueous phase's pH are critical for maximizing extraction efficiency.[4]

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for sample preparation, where compounds are separated from a solution based on their physical and chemical affinity for a solid adsorbent.[5] For polar acidic herbicides, reversed-phase (e.g., C18) or ion-exchange sorbents are commonly employed.[5]

Causality of the Technique: The acidified aqueous sample is passed through an SPE cartridge. The non-ionized herbicides are retained on the sorbent, while more polar compounds and interferences are washed away. The desired herbicides are then eluted from the cartridge using a small volume of an organic solvent.[5]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

QuEChERS is a streamlined sample preparation approach originally developed for the multiresidue analysis of pesticides in food matrices.[6][7] The method involves two main steps: an extraction with acetonitrile and partitioning with salts, followed by a cleanup using dispersive solid-phase extraction (d-SPE). For acidic herbicides, modifications to the standard QuEChERS method are necessary, particularly avoiding the use of basic sorbents like Primary Secondary Amine (PSA) in the d-SPE step, which can lead to poor recoveries of acidic compounds.[8]

Causality of the Technique: The sample is extracted with acetonitrile, and salts (typically magnesium sulfate and sodium chloride) are added to induce phase separation and drive the pesticides into the acetonitrile layer.[7] For acidic herbicides, the raw extract is often analyzed directly after extraction and centrifugation, or a modified d-SPE step is employed.[8]

Quantitative Comparison of Extraction Efficiencies

The following table summarizes available extraction efficiency data for several polar acidic herbicides using LLE, SPE, and modified QuEChERS. This data has been compiled from various scientific publications and illustrates the variability in performance depending on the compound, matrix, and specific method employed.

HerbicideMatrixExtraction MethodMean Recovery (%)Relative Standard Deviation (RSD, %)Reference(s)
2,4-DWaterLLE-LTP100 ± 3< 15[3]
2,4-DWaterQuEChERS100 ± 3< 15[3]
2,4-DSoilQuEChERS89 - 101< 5[9][10]
2,4-DHouse DustMethanol/CO2 Extraction83 - 95-[1]
DicambaWaterSPE (NH2)90 - 99-[2]
DicambaSoilSPE (NH2)83 ± 6-[2]
MCPAWaterSPE (C18)93 - 118< 2.7[5]
MecopropWaterSPE (C18)93 - 118< 2.7[5]
PicloramWaterSPE (C18)85 - 96-[2]
PicloramSoilSPE (C18)88 ± 6-[2]
Various Phenoxy AcidsWaterSPE (C18)93 - 118< 2.7[5]

Note: This data is intended for comparative guidance. Actual extraction efficiencies may vary depending on laboratory conditions and specific sample characteristics.

Detailed Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for Water Samples

This protocol is adapted from a method described for the analysis of acid herbicides in water.[3]

  • Sample Preparation: Measure 100 mL of the water sample into a 250 mL separatory funnel.

  • pH Adjustment: Adjust the sample pH to 2 with hydrochloric acid (HCl).

  • Extraction: Add 50 mL of dichloromethane to the separatory funnel and shake vigorously for 2 minutes.

  • Phase Separation: Allow the phases to separate for 10 minutes.

  • Collection of Organic Phase: Collect the lower dichloromethane layer into a flask.

  • Re-extraction: Repeat the extraction process twice more with fresh 25 mL portions of dichloromethane, combining all organic layers.

  • Drying: Pass the combined organic extract through anhydrous sodium sulfate to remove residual water.

  • Concentration: Evaporate the extract to dryness using a rotary evaporator at 40°C.

  • Reconstitution: Dissolve the residue in a known volume (e.g., 1 mL) of a suitable solvent for chromatographic analysis.

Solid-Phase Extraction (SPE) Protocol for Water Samples

This protocol is a general procedure for the extraction of acidic herbicides from water using C18 SPE cartridges.[5]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially washing with 5 mL of methanol and 5 mL of deionized water.

  • Sample Preparation: Measure 500 mL of the water sample and adjust the pH to 2.5 using a phosphate buffer.[5]

  • Sample Loading: Pass the prepared water sample through the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Drying: Dry the cartridge by drawing air through it for 10 minutes.

  • Elution: Elute the retained herbicides with 5 mL of methanol into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the residue in a known volume (e.g., 1 mL) of a suitable solvent for analysis.

Modified QuEChERS Protocol for Soil Samples

This protocol is adapted from the general QuEChERS method to be suitable for the extraction of acidic herbicides from soil.[9][10]

  • Sample Preparation: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Hydration and Acidification: Add 10 mL of water containing 1% formic acid and mix.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of MgSO₄ and 1 g of NaCl.

  • Shaking and Centrifugation: Immediately shake vigorously for 1 minute and centrifuge at 3000 rpm for 5 minutes.

  • Extract Collection: The upper acetonitrile layer is taken for direct analysis by LC-MS/MS without d-SPE cleanup.[8]

Visualization of Experimental Workflows

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Sample 100 mL Water Sample Acidify Adjust pH to 2 Sample->Acidify Add_DCM Add 50 mL DCM Acidify->Add_DCM Shake Shake 2 min Add_DCM->Shake Separate Separate Phases Shake->Separate Collect Collect Organic Phase Separate->Collect Repeat Repeat 2x Collect->Repeat Dry Dry with Na2SO4 Repeat->Dry Concentrate Evaporate Dry->Concentrate Reconstitute Reconstitute Concentrate->Reconstitute Analysis Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow cluster_prep Cartridge & Sample Prep cluster_extraction Extraction cluster_elution Elution & Analysis Condition Condition Cartridge Load Load Sample Condition->Load Sample_Prep Adjust Sample pH to 2.5 Sample_Prep->Load Wash Wash Load->Wash Dry Dry Wash->Dry Elute Elute with Methanol Dry->Elute Concentrate Evaporate Elute->Concentrate Reconstitute Reconstitute Concentrate->Reconstitute Analysis Analysis Reconstitute->Analysis QuEChERS_Workflow cluster_extraction Extraction cluster_analysis Analysis Sample 10 g Soil Sample Hydrate_Acidify Add Acidified Water Sample->Hydrate_Acidify Add_ACN Add Acetonitrile Hydrate_Acidify->Add_ACN Shake1 Shake 1 min Add_ACN->Shake1 Add_Salts Add MgSO4/NaCl Shake1->Add_Salts Shake2 Shake 1 min Add_Salts->Shake2 Centrifuge Centrifuge Shake2->Centrifuge Analyze Direct Analysis of Extract Centrifuge->Analyze

Caption: Modified QuEChERS Workflow.

Discussion and Practical Considerations

The selection of the most appropriate extraction method for polar acidic herbicides depends on several factors, including the matrix type, the target analytes, the required sensitivity of the instrumentation, and the available laboratory resources.

  • LLE is a robust and well-established technique that can provide good recoveries. However, it is often solvent-intensive and laborious. [11]* SPE offers excellent sample cleanup and high recoveries with lower solvent consumption than LLE. [5]However, method development can be time-consuming, and the cost of SPE cartridges can be a consideration.

  • QuEChERS is a rapid and cost-effective method that requires minimal solvent. [6][7]For acidic herbicides, modification of the standard method (specifically omitting the PSA cleanup step) is necessary to ensure good recoveries. [8]This method is particularly well-suited for high-throughput laboratories.

Causality Behind Experimental Choices:

  • pH Adjustment: For both LLE and SPE, adjusting the sample pH to below the pKa of the acidic herbicides is a critical step to convert them to their non-ionized form, which increases their affinity for the organic phase or the SPE sorbent. [3]* Solvent/Sorbent Selection: In LLE, the extraction solvent is chosen for its ability to efficiently solvate the non-ionized herbicides. In SPE, the sorbent (e.g., C18) is selected for its ability to retain the less polar compounds while allowing polar interferences to pass through.

  • QuEChERS Modification: The avoidance of basic sorbents like PSA in the QuEChERS cleanup step is crucial to prevent the loss of acidic herbicides through ion-exchange interactions. [8]

Conclusion and Recommendations

There is no single "best" extraction method for polar acidic herbicides in all scenarios. The choice of method should be based on a careful consideration of the analytical objectives and the nature of the samples.

  • For the analysis of clean water samples , SPE is often the preferred choice due to its high recoveries and excellent sample cleanup. [5]* For the analysis of complex matrices or when cost and throughput are major considerations, a modified QuEChERS approach is a highly attractive alternative. [9][10]* LLE remains a valuable technique, particularly when SPE or QuEChERS instrumentation is not available, or for specific matrices where it has been shown to be effective.

It is highly recommended that researchers validate and optimize their chosen extraction method for their specific analyte-matrix pairs to achieve the best possible results.

References

  • Extraction of Phenoxyacid Herbicides from House Dust Using Methanol/CO2 Mixtures. Analytical Chemistry. [Link]

  • Determination of Phenoxy Acid Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Taylor & Francis Online. [Link]

  • Determination of trace phenoxy carboxylic acid herbicides in environmental water samples by covalent organic frameworks based solid phase extraction coupled with liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-HPLC-MS/MS. Preprints.org. [Link]

  • Validation data of five selected pesticides using QuEChERS by liquid chromatography tandem mass spectrometry. European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. [Link]

  • About the method. QuEChERS. [Link]

  • QuEChERS Method for Pesticide Residue Analysis. Phenomenex. [Link]

  • Analysis of Multiresidue Pesticides from Food Using the QuEChERS Sample Preparation Approach, LC–MS–MS and GC. International Labmate. [Link]

  • Validation of a modified QuEChERS method for the quantification of residues of currently used pesticides in Cuban agricultural soils, using gas chromatography tandem mass spectrometry. PMC. [Link]

  • QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

  • Recovery of 400 Chemicals with Three Extraction Methods for Low Volumes of Human Plasma Quantified by Instrumental Analysis and In Vitro Bioassays. PMC. [Link]

  • Multi-Residue Analysis of Some Polar Pesticides in Water Samples with SPE and LC–MS–MS. EPA. [Link]

  • Multi-residue analysis of some polar pesticides in water samples with SPE and LC-MS-MS. ResearchGate. [Link]

  • QuEChERS Validation Method for Acidic Pesticides. European Union Reference Laboratory for Single Residue Methods. [Link]

  • Determination of acidic herbicides in cereals by quEChERS extraction and LC/MS/MS. ResearchGate. [Link]

  • Comparison of Ultrasonic and QuEChERS Extraction Methods Efficiency for the Determination of Herbicides Residues in Soil and Maize Cob. Trends in Sciences. [Link]

  • Comparison of QuEChERS and Liquid–Liquid extraction methods for the simultaneous analysis of pesticide residues using LC-MS/MS. ResearchGate. [Link]

  • Optimization and Validation of LLE-LTP and QuEChERS Methodologies for Determining 2,4-D in Water Samples. SciELO. [Link]

  • Determination of acidic herbicides in water using liquid chromatography-tandem quadrupole mass spectrometry with direct injection. Waters. [Link]

  • Solid-Phase Extraction of Dicamba and Picloram from Water and Soil Samples for HPLC Analysis. Wyoming Water Resources Center. [Link]

  • (PDF) Comparison of Ultrasonic and QuEChERS Extraction Methods Efficiency for the Determination of Herbicides Residues in Soil and Maize Cob. ResearchGate. [Link]

  • A Comparison of the QUECHERSER Mega-Method for Pesticide Determination in Loamy-Clayed Soil and the Effect of Organic Amendments on Pendimethalin, Oxyfluorfen, and Trifloxystrobin Soil Persistence. MDPI. [Link]

  • A Comparison of the QUECHERSER Mega-Method for Pesticide Determination in Loamy-Clayed Soil and the Effect of Organic Amendments on Pendimethalin, Oxyfluorfen, and Trifloxystrobin Soil Persistence. PMC. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-[Hydroxy(methyl)phosphoryl]benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-[Hydroxy(methyl)phosphoryl]benzoic acid (CAS No. 55918-57-5), a compound featuring both a carboxylic acid and an organophosphorus functional group. This document is designed to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your team and the protection of our environment.

Immediate Safety and Hazard Assessment: Understanding the Compound

In the absence of a specific Safety Data Sheet (SDS) for 2-[Hydroxy(methyl)phosphoryl]benzoic acid, a conservative approach to hazard assessment is paramount. Based on its chemical structure, we can infer potential hazards from its constituent functional groups: the benzoic acid moiety and the organophosphorus group.

  • Benzoic Acid Derivatives: These compounds are often associated with skin and eye irritation, and may cause respiratory irritation, particularly in powdered form.[1][2][3][4] They can also be harmful if swallowed.[1]

  • Organophosphorus Compounds: This class of chemicals can be toxic and requires special handling.[5][6]

Therefore, it is prudent to treat 2-[Hydroxy(methyl)phosphoryl]benzoic acid as a substance that is:

  • Acutely toxic if swallowed.

  • A skin and eye irritant.

  • A potential respiratory tract irritant.

Personal Protective Equipment (PPE) is non-negotiable. All handling and disposal procedures must be conducted while wearing appropriate PPE.[7][8]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[7]Protects against splashes of solutions and contact with solid particles that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[7]Prevents skin contact, which can lead to irritation.
Body Protection A lab coat or chemical-resistant apron.[7]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosol or dust generation.[7][9]Prevents inhalation of the compound, which could cause respiratory irritation. Work should ideally be conducted in a fume hood to minimize inhalation exposure.

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of 2-[Hydroxy(methyl)phosphoryl]benzoic acid must be carried out in accordance with all local, state, and federal regulations. The following workflow provides a systematic approach to ensure compliance and safety.

Waste Characterization: The First Critical Step

Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for determining if it is hazardous.[10][11] Since 2-[Hydroxy(methyl)phosphoryl]benzoic acid is not a commonly used chemical, it is unlikely to be a "listed" hazardous waste. Therefore, it must be evaluated for the four characteristics of hazardous waste:

  • Ignitability: Unlikely for this compound, but should be confirmed.[12]

  • Corrosivity: Due to the carboxylic acid group, the waste is likely to be acidic and therefore corrosive. A pH test of the waste stream is necessary. A pH of ≤ 2 is considered corrosive.[12][13]

  • Reactivity: The compound is not expected to be reactive, but this should be verified.[12]

  • Toxicity: The organophosphorus group suggests potential toxicity. A Toxicity Characteristic Leaching Procedure (TCLP) may be required by your institution's environmental health and safety (EHS) office.[10]

Action: Contact your institution's EHS office. They will provide guidance on the specific procedures for waste characterization required at your facility.

Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Do not mix 2-[Hydroxy(methyl)phosphoryl]benzoic acid waste with other waste streams unless explicitly instructed to do so by your EHS office.

  • Collect waste in a designated, properly labeled, and sealed container . The container must be compatible with acidic and potentially toxic organophosphorus compounds. A high-density polyethylene (HDPE) container is generally a suitable choice.[14]

  • The label should clearly state "Hazardous Waste" and include the full chemical name: "2-[Hydroxy(methyl)phosphoryl]benzoic acid".[14][15]

On-Site Neutralization (Expert Use Only)

For laboratories with the appropriate expertise and safety infrastructure, on-site neutralization of the acidic nature of the waste may be an option before disposal. This can also initiate the hydrolysis of the organophosphorus ester, reducing its toxicity.[6]

This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.

Protocol for Alkaline Hydrolysis:

  • Preparation: Prepare a dilute solution of sodium hydroxide (e.g., 1 M) or sodium hypochlorite (household bleach).[6]

  • Neutralization: Slowly and with constant stirring, add the dilute base to the aqueous waste stream containing 2-[Hydroxy(methyl)phosphoryl]benzoic acid.

  • Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the pH is neutral (pH 6-8).

  • Hydrolysis: Allow the neutralized solution to stand for a period (e.g., several hours) to facilitate the hydrolysis of the organophosphorus moiety.

  • Collection: The neutralized solution should still be collected as hazardous waste and disposed of through your institution's EHS office, as the hydrolysis products may still be regulated.

Caution: The addition of a base to an acid is an exothermic reaction. Proceed slowly and with cooling if necessary.

Final Disposal

All waste containing 2-[Hydroxy(methyl)phosphoryl]benzoic acid, whether neutralized or not, must be disposed of through your institution's hazardous waste management program.[6][16]

  • Ensure the waste container is securely sealed and properly labeled.

  • Arrange for a pickup with your EHS office.

  • Do not pour this chemical down the drain or dispose of it in regular trash.[6]

Emergency Procedures: Spill and Exposure Management

Accidents can happen. Being prepared is key to mitigating risks.

Spill Response
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your colleagues and your institution's EHS office.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Clean-up: Wearing full PPE, carefully collect the absorbent material and any contaminated debris into a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solution (e.g., a dilute solution of sodium hypochlorite followed by water).[6]

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-[Hydroxy(methyl)phosphoryl]benzoic acid.

DisposalWorkflow start Start: Generation of 2-[Hydroxy(methyl)phosphoryl]benzoic acid waste characterize Waste Characterization (Consult EHS Office) start->characterize is_hazardous Is the waste hazardous (Corrosive, Toxic, etc.)? characterize->is_hazardous non_hazardous Dispose as non-hazardous waste (per EHS guidance) is_hazardous->non_hazardous No segregate Segregate and Collect in a Labeled, Compatible Container is_hazardous->segregate Yes end End: Proper Disposal non_hazardous->end neutralize_q On-site neutralization feasible and approved by EHS? segregate->neutralize_q neutralize Perform Alkaline Hydrolysis (Trained Personnel Only) neutralize_q->neutralize Yes final_disposal Arrange for Hazardous Waste Pickup (EHS Office) neutralize_q->final_disposal No collect_neutralized Collect Neutralized Waste in Labeled Container neutralize->collect_neutralized collect_neutralized->final_disposal final_disposal->end

Caption: Disposal decision workflow for 2-[Hydroxy(methyl)phosphoryl]benzoic acid.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of laboratory waste is a fundamental aspect of scientific integrity and a shared responsibility. By following these guidelines and working closely with your institution's environmental health and safety professionals, you can ensure that your research advances without compromising safety or environmental stewardship. Always prioritize a thorough understanding of the potential hazards of any new chemical entity and adhere to the established protocols for its management.

References

  • National Institute of Standards and Technology. (2020). SAFETY DATA SHEET: Benzoic Acid (Calorimetric Standard). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2018). Safety data sheet: 2-(p-Hydroxybenzoyl)benzoic acid. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Perkins, J., & Boyle, M. (2007). Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. Emergency Medicine Australasia, 19(1), 53-61. Retrieved from [Link]

  • ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Sydney Children's Hospitals Network. (2024). Organophosphate/Carbamate Exposure - Management. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Hydroxymethyl)benzoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2012). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026). Disposal of Pesticides. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program. Retrieved from [Link]

  • Virginia Commonwealth University Office of Clinical and Research Safety. (n.d.). RCRA Characteristic Waste. Retrieved from [Link]

  • Indiana University Environmental Health and Safety. (n.d.). Chemical & Hazardous Waste Disposal at IU Regionals: Waste Management Guide. Retrieved from [Link]

  • Vineyard Team. (2017). Guidelines for Pesticide (Hazardous Waste) Disposal. Retrieved from [Link]

  • Harsági, N., Radai, Z., Szigetvári, Á., & Keglevich, G. (2021). Two-step acidic hydrolysis of substituted α-hydroxybenzylphosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 963-969. Retrieved from [Link]

  • New Pig Corporation. (n.d.). RCRA 101 Part 3: Listed and Characteristic Wastes. Retrieved from [Link]

  • Keglevich, G., & Szigetvári, Á. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2840. Retrieved from [Link]

  • Allen. (n.d.). Acidic hydrolysis of 2-methylbenzamide followed by heating with alkaline potassium permanganate and acidic work up produces. Retrieved from [Link]

  • Ghosh, K. K., & Sinha, D. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. J. Chem. Pharm. Res, 4(5), 2548-2554. Retrieved from [Link]

  • Wang, Y., et al. (2024). Discovering Novel Organophosphorus Compounds in Wastewater Treatment Plant Effluents through Suspect Screening and Nontarget Analysis. Environmental Science & Technology. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.